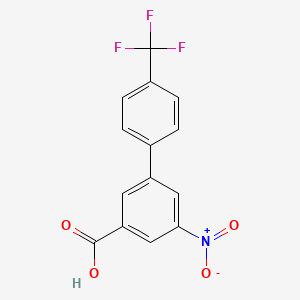
5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid
Übersicht
Beschreibung
“5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F3NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of nitro trifluoromethyl benzoic acid derivatives can be complex and depends on the specific isomer. For example, 4-nitro-2-(trifluoromethyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .Molecular Structure Analysis
The molecular structure of “5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” consists of a benzene ring substituted with a nitro group, a trifluoromethyl group, and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Application in Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Quinazoline Derivatives
- Summary of Application : Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry .
- Methods of Application : Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
- Results or Outcomes : The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .
Antimycotic Agents
- Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which is structurally similar to the compound you mentioned, have been studied for their potential as antimycotic agents .
- Methods of Application : The study involved the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Results or Outcomes : These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
Synthesis of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are used in the synthesis of various organic compounds .
- Methods of Application : Various methods of synthesizing TFMP derivatives have been reported .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Antifungal Activity of Salicylanilides
- Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which is structurally similar to the compound you mentioned, have been studied for their potential as antimycotic agents .
- Methods of Application : The study involved the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .
- Results or Outcomes : These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .
Chemical Manufacturing
- Summary of Application : Compounds similar to “5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” are often used in the manufacturing of various chemicals .
- Methods of Application : The specific methods of application can vary widely depending on the particular chemical being manufactured .
- Results or Outcomes : The outcomes can also vary widely, but in general, these compounds are used to produce high-quality, effective products .
Double Decarboxylative Coupling Reactions
- Summary of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Chemical Manufacturing
- Summary of Application : Compounds similar to “5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid” are often used in the manufacturing of various chemicals .
- Methods of Application : The specific methods of application can vary widely depending on the particular chemical being manufactured .
- Results or Outcomes : The outcomes can also vary widely, but in general, these compounds are used to produce high-quality, effective products .
Enhanced Low-Energy Chemical Oxygen Demand (COD) Removal
- Summary of Application : This study presents an innovative pulse-rotating biological contactor (P-RBC) designed to enrich glycogen-accumulating organisms (GAOs), thereby facilitating low-energy chemical oxygen demand (COD) removal .
- Methods of Application : The study investigates the impact of rotational speed and hydraulic retention time (HRT) on GAO enrichment and COD removal efficiency .
- Results or Outcomes : Optimized conditions at lower speeds and longer HRTs were found to enhance COD removal efficiency .
Safety And Hazards
The safety data sheet for a similar compound, 3-Nitro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to ensure adequate ventilation .
Eigenschaften
IUPAC Name |
3-nitro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRVADUQUXMKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691174 | |
| Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-(4-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261858-56-3 | |
| Record name | 5-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)
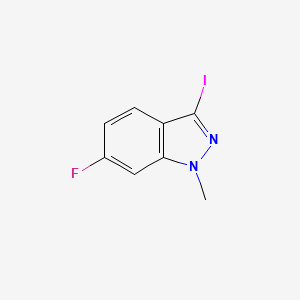
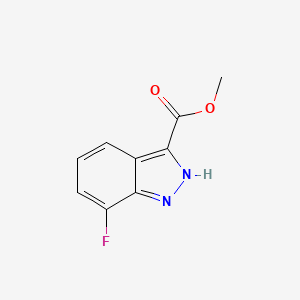
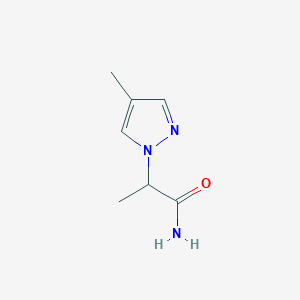
acetic acid](/img/structure/B1393714.png)
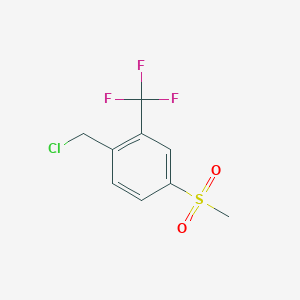
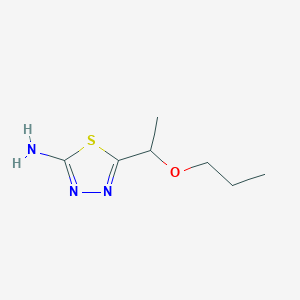
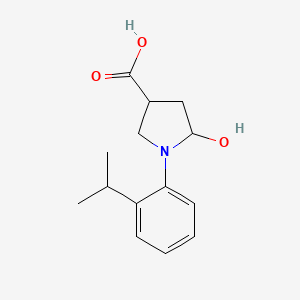
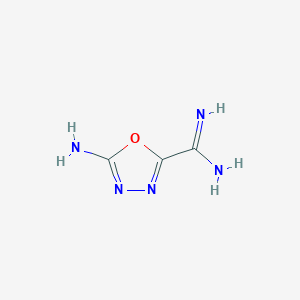
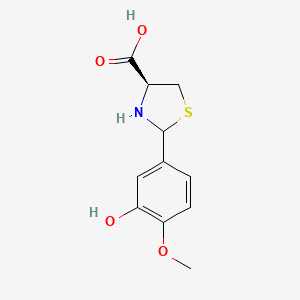
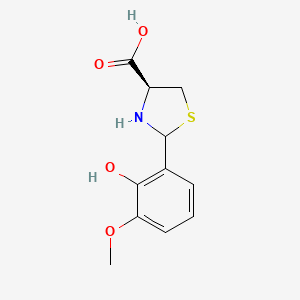
![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)